SMN2 splicing modulator TEC-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SMN2 splicing modulator TEC-1 is a novel small molecule that selectively modulates the splicing of the SMN2 gene. This compound has shown promising therapeutic potential for spinal muscular atrophy, a neurodegenerative disorder characterized by the loss of motor neurons . TEC-1 increases the expression level of full-length SMN2 mRNA and decreases the expression level of Δ7 mRNA, which is crucial for the treatment of spinal muscular atrophy .

Preparation Methods

The synthetic routes and reaction conditions for SMN2 splicing modulator TEC-1 involve several steps. The compound is synthesized through a series of chemical reactions, including nucleophilic substitution and cyclization reactions. The industrial production methods for TEC-1 are optimized to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

SMN2 splicing modulator TEC-1 undergoes various chemical reactions, including:

Oxidation: TEC-1 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: TEC-1 can undergo nucleophilic substitution reactions to form substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are oxidized, reduced, and substituted derivatives of TEC-1 .

Scientific Research Applications

SMN2 splicing modulator TEC-1 has a wide range of scientific research applications, including:

Chemistry: TEC-1 is used as a tool compound to study RNA splicing mechanisms and to develop new splicing modulators.

Biology: The compound is used in cellular and molecular biology research to investigate the role of SMN2 splicing in cellular processes.

Medicine: TEC-1 has shown therapeutic potential for the treatment of spinal muscular atrophy by increasing the expression of full-length SMN2 mRNA.

Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting RNA splicing

Mechanism of Action

The mechanism of action of SMN2 splicing modulator TEC-1 involves the selective modulation of SMN2 splicing. TEC-1 binds to specific sites on the SMN2 pre-mRNA and promotes the inclusion of exon 7, resulting in the production of full-length SMN2 mRNA. This process involves the stabilization of the transient double-strand RNA structure formed by the SMN2 pre-mRNA and U1 small nuclear ribonucleic protein complex .

Comparison with Similar Compounds

SMN2 splicing modulator TEC-1 is structurally similar to other small-molecule SMN2 splicing modulators such as risdiplam and SMN-C3. TEC-1 has shown higher selectivity and improved tolerability compared to these compounds. Unlike risdiplam, TEC-1 does not induce micronucleus formation and has higher selectivity on galactosylceramidase and huntingtin gene expression .

Similar Compounds

Risdiplam: A small-molecule SMN2 splicing modulator used for the treatment of spinal muscular atrophy.

SMN-C3: An analog of risdiplam that modulates SMN2 splicing and has therapeutic potential for spinal muscular atrophy

Properties

Molecular Formula |

C21H23N7O |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

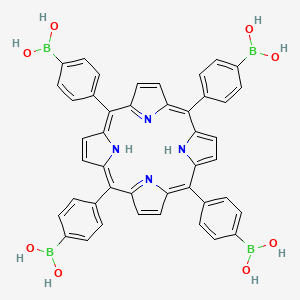

2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-6-(4-methylpiperazin-1-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C21H23N7O/c1-13-12-28-19(14(2)22-13)11-18(25-28)20-23-17-5-4-15(10-16(17)21(29)24-20)27-8-6-26(3)7-9-27/h4-5,10-12H,6-9H2,1-3H3,(H,23,24,29) |

InChI Key |

DBGMNRHDQSWUDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C3=NC4=C(C=C(C=C4)N5CCN(CC5)C)C(=O)N3)C(=N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)

![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)